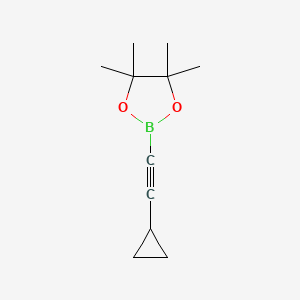![molecular formula C13H22N2O5 B1488034 2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid CAS No. 1822800-93-0](/img/structure/B1488034.png)
2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid
Übersicht
Beschreibung
2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. This compound, in particular, features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Oxidation: The protected piperazine is then oxidized to introduce the keto group, forming the 2-oxo-1-piperazinyl moiety.
Esterification: Finally, the carboxylic acid group is esterified to produce the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form the 2-oxo derivative.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The Boc protecting group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Strong acids like TFA and HCl are employed to remove the Boc group.
Major Products Formed:
Oxidation: Piperazine-2-one derivatives.
Reduction: Piperazine-2-ol derivatives.
Substitution: Deprotected piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Piperazine derivatives are studied for their potential biological activities, such as antimicrobial, antifungal, and antiparasitic properties.
Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of materials and chemicals that require piperazine-based structures.
Wirkmechanismus
The mechanism by which 2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid exerts its effects depends on its specific derivatives and applications. Generally, piperazine derivatives interact with biological targets such as enzymes, receptors, and ion channels, modulating their activity to produce desired therapeutic effects.
Molecular Targets and Pathways:
Enzymes: Piperazine derivatives can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: They may bind to receptors, altering signal transduction processes.
Ion Channels: Piperazine derivatives can modulate ion channels, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Piperazine: The parent compound without the Boc group.
Boc-protected Piperazine Derivatives: Other piperazine derivatives with different protecting groups.
Piperazine-2-one Derivatives: Piperazine derivatives with a keto group at the 2-position.
Uniqueness: 2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid is unique due to its specific structural features, including the Boc protecting group and the 2-oxo-1-piperazinyl moiety. These features make it particularly useful in organic synthesis and pharmaceutical applications.
Eigenschaften
IUPAC Name |
2-[3,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-12(2,3)20-11(19)15-7-6-14(8-9(16)17)10(18)13(15,4)5/h6-8H2,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVJQDDQSHYWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)






![1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487966.png)




